H-Glu(obzl)-NH2 hcl H-Glu(obzl)-NH2 hcl H-Glu(OBzl)-NH2 HCl

Brand Name: Vulcanchem
CAS No.: 63091-89-4
VCID: VC21537460
InChI: InChI=1S/C12H16N2O3.ClH/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,16);1H/t10-;/m0./s1
SMILES: C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N.Cl
Molecular Formula: C9H15NO4S
Molecular Weight: 272,7 g/mole

H-Glu(obzl)-NH2 hcl

CAS No.: 63091-89-4

VCID: VC21537460

Molecular Formula: C9H15NO4S

Molecular Weight: 272,7 g/mole

* For research use only. Not for human or veterinary use.

H-Glu(obzl)-NH2 hcl - 63091-89-4

Description

H-Glu(obzl)-NH2 HCl, also known as benzyl (4S)-4,5-diamino-5-oxopentanoate hydrochloride, is a derivative of glutamic acid. It is characterized by the presence of a benzyl ester group and an amide group, making it a versatile intermediate in peptide synthesis and other biochemical applications. The compound's unique structure allows it to be employed in studies focusing on enzyme-substrate interactions and protein folding .

Chemical Reactions

H-Glu(obzl)-NH2 HCl can undergo various chemical reactions:

Reaction TypeConditionsProducts
HydrolysisAcidic or basicGlutamic acid, benzyl alcohol
OxidationOxidizing agents like potassium permanganateBenzaldehyde derivatives
ReductionReducing agents like lithium aluminum hydrideBenzylamine derivatives
SubstitutionNucleophiles such as amines or thiolsVarious substituted amides

Synthesis Methods

The synthesis of H-Glu(obzl)-NH2 HCl typically involves the following steps:

  • Protection of the Carboxyl Group: Glutamic acid is reacted with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the benzyl ester.

  • Formation of the Amide: The protected glutamic acid derivative is then reacted with ammonia or an amine to form the amide.

  • Hydrochloride Formation: The final product is obtained by treating the amide with hydrochloric acid to form the hydrochloride salt.

Applications in Research

H-Glu(obzl)-NH2 HCl has a wide range of applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

  • Biology: Employed in the study of enzyme-substrate interactions and protein folding.

  • Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightDescription
H-Glu(obzl)-NH2 HClC12H17ClN2O3272.73 g/molContains a benzyl ester and an amide group.
H-Glu(obzl)-OHC12H15NO4237.25 g/molHas a free carboxylic acid group instead of an amide.
H-Glu(obzl)-OBzl HClC19H22ClNO4363.84 g/molContains two benzyl ester groups.
CAS No. 63091-89-4
Product Name H-Glu(obzl)-NH2 hcl
Molecular Formula C9H15NO4S
Molecular Weight 272,7 g/mole
IUPAC Name benzyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride
Standard InChI InChI=1S/C12H16N2O3.ClH/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,16);1H/t10-;/m0./s1
Standard InChIKey FJWNZTPXVSWUKF-ZCFIWIBFSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CSC[C@@H]1C(=O)O
SMILES C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N.Cl
Canonical SMILES CC(C)(C)OC(=O)N1CSCC1C(=O)O
Synonyms BOC-D-THZ-OH;63091-82-7;BOC-D-THIAZOLIDINE-4-CARBOXYLICACID;ST50825829;(S)-Thiazolidine-3,4-dicarboxylicacid3-tert-butylester;(4S)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylicacid;BOC-D-THIAPROLINE;BOC-D-THIOPROLINE;AC1LEM0H;BOC-D-THIOPRO-OH;AC1Q1N7K;AC1Q1N7L;SCHEMBL202300;(S)-N-(T-BUTYLOXYCARBONYL)-THIAZOLIDINE-4-CARBOXYLICACID;N-ALPHA-T-BUTYLOXYCARBONYL-D-THIAZOLIDINE-4-CARBOXYLICACID;CTK8F8275;ZINC57231;MolPort-001-770-572;Boc-D-thioproline,Boc-D-Thz-OH;KM0700;AKOS025289399;AB02936;MCULE-8110307811;AK170126;BP-12388
PubChem Compound 53485816
Last Modified Aug 15 2023

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